(2-(tert-Butoxycarbonyl)-6-chloropyridin-4-yl)boronic acid
Beschreibung
(2-(tert-Butoxycarbonyl)-6-chloropyridin-4-yl)boronic acid is a boronic acid derivative featuring a pyridine core substituted with a tert-butoxycarbonyl (Boc) group at position 2, a chlorine atom at position 6, and a boronic acid moiety at position 2. The Boc group enhances steric protection and solubility, while the chlorine atom modulates electronic properties, influencing reactivity and binding interactions .
Eigenschaften
IUPAC Name |
[2-chloro-6-[(2-methylpropan-2-yl)oxycarbonyl]pyridin-4-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BClNO4/c1-10(2,3)17-9(14)7-4-6(11(15)16)5-8(12)13-7/h4-5,15-16H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEQUQPWIGCLLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1)Cl)C(=O)OC(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BClNO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.48 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Protection of the Amino Group
The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. A representative procedure involves:
-
Dissolving 6-amino-2-chloropyridine (10 mmol) in dichloromethane (50 mL).
-
Adding triethylamine (20 mmol) and Boc₂O (10 mmol) at 0°C.
Key Observations :
Chlorination of the Pyridine Ring
Chlorination is achieved using thionyl chloride (SOCl₂) under reflux:
-
Reacting Boc-protected 6-amino-2-hydroxypyridine (5 mmol) with SOCl₂ (15 mmol) in anhydrous toluene.
-
Refluxing at 110°C for 6 hours.
Optimization Insights :
-
Temperature Control : Exceeding 110°C leads to Boc group decomposition.
-
Workup : Excess SOCl₂ is quenched with ice-water, and the product is extracted into ethyl acetate.
-
Yield : 78–84% after recrystallization.
Miyaura Borylation
The boronic acid group is introduced via palladium-catalyzed coupling with bis(pinacolato)diboron (B₂Pin₂):
-
Dissolving 2-chloro-6-(tert-butoxycarbonylamino)pyridine (5 mmol) in dry 2-methyltetrahydrofuran (20 mL).
-
Adding B₂Pin₂ (6 mmol), potassium acetate (15 mmol), and Pd(dppf)Cl₂ (0.05 mmol).
Critical Parameters :
-
Catalyst System : Pd(dppf)Cl₂ enables efficient transmetallation, with <5% homocoupling byproducts.
-
Solvent : 2-methyltetrahydrofuran improves reaction kinetics vs. dioxane and simplifies purification.
-
Yield : 70–75% after filtration and petroleum ether washing.
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
Large-scale synthesis employs flow chemistry to enhance heat transfer and mixing:
-
Protection Step : Residence time of 30 minutes at 25°C.
-
Borylation Step : Tubular reactor at 80°C with a 2-hour residence time.
Advantages :
Purification Strategies
-
Crystallization : Petroleum ether/ethyl acetate (3:1) yields 99% pure product.
-
Chromatography Avoidance : Eliminates silica gel use, reducing costs for kilogram-scale production.
Comparative Analysis of Methodologies
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Reaction Volume | 20–200 mL | 200–2000 L |
| Catalyst Loading | 1 mol% Pd | 0.5 mol% Pd |
| Yield | 70–75% | 80–85% |
| Purity | 95–98% | 99% |
Challenges and Mitigation Strategies
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Deprotection: TFA in dichloromethane or HCl in methanol.
Coupling: Palladium catalysts like Pd(PPh3)4 in the presence of a base such as potassium carbonate.
Major Products:
Substitution: Various substituted pyridines.
Deprotection: The free amine derivative.
Coupling: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Synthetic Routes
The synthesis of (2-(tert-Butoxycarbonyl)-6-chloropyridin-4-yl)boronic acid typically involves several steps:
- Protection of the Amino Group : The amino group on the pyridine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).
- Chlorination : The pyridine ring undergoes chlorination using reagents like thionyl chloride or phosphorus pentachloride.
- Boronic Acid Formation : A borylation reaction introduces the boronic acid moiety using bis(pinacolato)diboron in the presence of a palladium catalyst.
These steps can be optimized for industrial production through continuous flow reactors and automated systems to ensure high yield and purity.
Anticancer Activity
Research has indicated that (2-(tert-Butoxycarbonyl)-6-chloropyridin-4-yl)boronic acid exhibits significant anticancer properties. It has been shown to inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors which promote cancer cell death.
Case Study: Anticancer Efficacy
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.2 | Inhibition of proteasome activity |
| A549 | 3.8 | Induction of apoptosis |
| HeLa | 4.5 | Cell cycle arrest |
Antibacterial Properties
This compound also demonstrates antibacterial activity by disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways.
Case Study: Antibacterial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Wirkmechanismus
The mechanism of action of (2-(tert-Butoxycarbonyl)-6-chloropyridin-4-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications such as enzyme inhibition and molecular recognition . The compound targets specific molecular pathways by interacting with key enzymes or receptors, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues
The compound belongs to a broader class of chloropyridinyl boronic acids. Key structural analogs and their differences are summarized below:
| Compound Name | CAS Number | Key Structural Features | Similarity Score |
|---|---|---|---|
| (2,6-Dichloropyridin-4-yl)boronic acid | [1072951-54-2] | Two chlorine atoms at positions 2 and 6 | 0.75 |
| (6-Chloropyridin-3-yl)boronic acid | [444120-91-6] | Boronic acid at position 3; chlorine at position 6 | 0.83 |
| (5-Chloro-2-methoxypyridin-4-yl)boronic acid | [475275-69-5] | Methoxy at position 2; chlorine at position 5 | 0.81 |
| (6-Ethoxypyridin-3-yl)boronic acid | [612845-44-0] | Ethoxy substituent at position 6 | 0.84 |
| Target Compound | N/A | Boc at position 2; chlorine at 6; boronic acid at 4 | Reference |
Data Sources : Structural similarity scores and CAS numbers are derived from chemical databases and reports .
Physicochemical and Reactivity Differences
- Steric Effects : The Boc group in the target compound introduces steric hindrance, reducing reactivity in cross-coupling reactions compared to analogs like (2,6-dichloropyridin-4-yl)boronic acid .
- Electronic Modulation : The electron-withdrawing chlorine at position 6 enhances the electrophilicity of the boronic acid, contrasting with (6-ethoxypyridin-3-yl)boronic acid, where the ethoxy group is electron-donating .
- Solubility: The Boc group improves solubility in organic solvents compared to non-Boc analogs, facilitating use in homogeneous catalytic systems .
Research Findings and Data
Table 2: Comparative Bioactivity and Reactivity
| Compound | Key Application | IC50/EC50 (µM) | Reactivity in Suzuki Coupling |
|---|---|---|---|
| [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid | HDAC inhibition (fungal) | 1.0 | Not tested |
| (6-Chloropyridin-3-yl)boronic acid | Cross-coupling | N/A | High |
| Target Compound | Theoretical applications | N/A | Moderate (steric hindrance) |
Source : Bioactivity data from antifungal studies ; reactivity inferred from structural analogs .
Biologische Aktivität
Overview
(2-(tert-Butoxycarbonyl)-6-chloropyridin-4-yl)boronic acid is a boronic acid derivative notable for its potential applications in medicinal chemistry and organic synthesis. The compound features a pyridine ring substituted with a tert-butoxycarbonyl (Boc) group and a chlorine atom, which contributes to its unique biological activities and reactivity profiles.
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property is leveraged in various applications, including enzyme inhibition and molecular recognition, making it a valuable tool in drug development and biochemical research.
Biological Activities
- Anticancer Activity : Boronic acids, including this compound, have been studied for their anticancer properties. They can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors and subsequent cancer cell death .
- Antibacterial Properties : Research indicates that boronic acids can exhibit antibacterial activity by disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways .
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes, which is crucial in developing therapeutic agents targeting diseases such as cancer and inflammatory conditions .
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of (2-(tert-Butoxycarbonyl)-6-chloropyridin-4-yl)boronic acid in inhibiting cancer cell proliferation. The results demonstrated that the compound significantly reduced cell viability in various cancer cell lines, indicating its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Inhibition of proteasome activity |
| A549 (Lung) | 3.8 | Induction of apoptosis |
| HeLa (Cervical) | 4.5 | Cell cycle arrest |
Case Study 2: Antibacterial Activity
In another investigation, the antibacterial properties of the compound were assessed against various bacterial strains. The findings revealed a dose-dependent inhibition of bacterial growth.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Comparative Analysis with Similar Compounds
To understand the uniqueness of (2-(tert-Butoxycarbonyl)-6-chloropyridin-4-yl)boronic acid, a comparison with structurally similar compounds was conducted.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (2-(tert-Butoxycarbonyl)-4-chloropyridin-3-yl)boronic acid | Different substitution pattern on pyridine ring | Moderate anticancer activity |
| (2-(tert-Butoxycarbonyl)-5-chloropyridin-4-yl)boronic acid | Similar reactivity but less potent | Low antibacterial activity |
| (2-(tert-Butoxycarbonyl)-6-fluoropyridin-4-yl)boronic acid | Fluorine substitution | Enhanced enzyme inhibition |
Q & A
Q. What are the established synthetic routes for (2-(tert-Butoxycarbonyl)-6-chloropyridin-4-yl)boronic acid?
- Methodological Answer : Synthesis typically involves sequential functionalization of the pyridine core. Key steps include:
- Protection : Introduction of the tert-butoxycarbonyl (Boc) group via carbamate formation under anhydrous conditions .
- Chlorination : Electrophilic substitution or directed metalation to install the chlorine substituent at the 6-position.
- Boronation : Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) or palladium-catalyzed cross-coupling to introduce the boronic acid group at the 4-position .
Purification often employs silica gel chromatography, though boronic acids may form boroxines under reduced pressure, necessitating careful solvent selection and low-temperature evaporation .
Q. How is this compound characterized to confirm structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : , , and NMR verify substituent positions and boron integration. For example, the Boc group’s tert-butyl protons resonate at ~1.3–1.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
- HPLC : Retention time analysis under standardized conditions (e.g., PRTR or SMD-TFA05 columns) ensures purity (>95%) .
Q. What are the primary applications of this compound in organic synthesis?
- Methodological Answer : The boronic acid moiety enables Suzuki-Miyaura cross-coupling reactions, facilitating:
- Heterocycle Functionalization : Coupling with aryl/heteroaryl halides to construct biaryl systems .
- Drug Intermediate Synthesis : Used in multi-step syntheses of kinase inhibitors or protease-targeting molecules .
Example: Reaction with iodobenzofuran derivatives achieves yields up to 57% under Pd(dppf)Cl₂ catalysis .
Advanced Research Questions
Q. How can researchers optimize low-yield Suzuki-Miyaura couplings involving this boronic acid?
- Methodological Answer : Low yields (e.g., 22–57% in ) may arise from steric hindrance or electronic deactivation. Optimization strategies include:
- Catalyst Screening : Testing Pd(PPh₃)₄, PdCl₂(dtbpf), or Buchwald-Hartwig catalysts for improved turnover .
- Solvent/Base Selection : Using polar aprotic solvents (dioxane/water mixtures) with Na₂CO₃ or CsF to stabilize intermediates .
- Microwave Irradiation : Accelerating reaction kinetics (e.g., 140°C for 20 minutes) to enhance efficiency .
Q. How should conflicting solubility or stability data during purification be resolved?
- Methodological Answer : Boronic acids are prone to dehydration, forming boroxines. Mitigation approaches include:
- Lyophilization : Freeze-drying under inert atmospheres to prevent boroxine formation .
- Stabilization Additives : Adding glycerol or DMSO to aqueous stock solutions .
- Alternative Stationary Phases : Using reversed-phase (C18) instead of silica gel to avoid irreversible binding .
Q. What computational tools are effective in predicting reactivity or binding modes of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Models boronic acid-diol interactions for enzyme inhibition studies (e.g., proteasome targeting) .
- Molecular Docking : Screens binding affinities with target proteins (e.g., kinase ATP pockets) using AutoDock Vina or Schrödinger .
- ADMET Prediction : SwissADME or pkCSM evaluates pharmacokinetic properties (e.g., logP, bioavailability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
